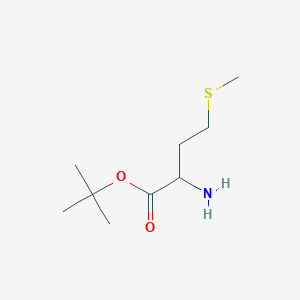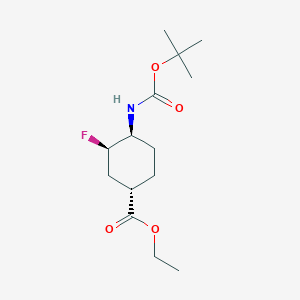
4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of amino and fluoro groups attached to a benzamide structure, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.
Another method involves the use of 2-fluoro-4-nitrotoluene as the starting material, which undergoes potassium permanganate oxidation, methylamination, and Pd/C hydrogenation reduction reactions to yield the desired product . This method is suitable for large-scale production and offers high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents such as Pd/C to yield reduced forms of the compound.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for hydrogenation reactions.
Substitution: Various nucleophiles can be used to substitute the amino or fluoro groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-Amino-3-fluoro-N-(2-fluoroethyl)benzamide can be compared with other similar compounds, such as:
4-Amino-2-fluoro-N-methylbenzamide: This compound has a similar structure but differs in the substitution pattern on the benzamide ring.
4-Fluoro-N-(3-(2,3,5,6-tetrafluoro-4-{3-[(4-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl)benzamide: This compound has multiple fluoro groups and a more complex structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and fluoro groups, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10F2N2O |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
4-amino-3-fluoro-N-(2-fluoroethyl)benzamide |
InChI |
InChI=1S/C9H10F2N2O/c10-3-4-13-9(14)6-1-2-8(12)7(11)5-6/h1-2,5H,3-4,12H2,(H,13,14) |
Clave InChI |
AVKTXPSXNZKOJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)NCCF)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide](/img/structure/B12091316.png)







